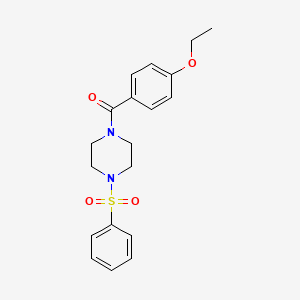![molecular formula C17H15FN2O3 B5785203 N-[2-(4-fluorophenyl)ethyl]-3-(4-nitrophenyl)acrylamide](/img/structure/B5785203.png)
N-[2-(4-fluorophenyl)ethyl]-3-(4-nitrophenyl)acrylamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[2-(4-fluorophenyl)ethyl]-3-(4-nitrophenyl)acrylamide, also known as "FENAC," is a compound that has gained interest in the scientific community due to its potential applications in research. FENAC is a small molecule that can be synthesized using various methods and has been shown to have unique biochemical and physiological effects.
Wirkmechanismus
FENAC's mechanism of action is not fully understood, but it has been shown to interact with various proteins and enzymes. FENAC has been shown to bind to the voltage-gated potassium channel and inhibit its activity. FENAC has also been shown to interact with the proteasome, leading to the inhibition of protein degradation.
Biochemical and Physiological Effects:
FENAC has been shown to have various biochemical and physiological effects. FENAC has been shown to induce apoptosis in cancer cells and inhibit the growth of tumors. FENAC has also been shown to have anti-inflammatory properties, as it can inhibit the production of pro-inflammatory cytokines. FENAC has been shown to have neuroprotective properties, as it can protect neurons from oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
FENAC has several advantages for lab experiments, including its small size, ease of synthesis, and unique biochemical and physiological effects. However, FENAC also has limitations, including its potential toxicity and the need for further research to fully understand its mechanism of action.
Zukünftige Richtungen
There are several future directions for FENAC research, including the development of FENAC derivatives with improved efficacy and reduced toxicity. FENAC could also be used in combination with other drugs to enhance their effectiveness. Further research is needed to fully understand FENAC's mechanism of action and its potential applications in various fields, including cancer research and neuroprotection.
Conclusion:
In conclusion, FENAC is a compound that has gained interest in the scientific community due to its potential applications in research. FENAC can be synthesized using various methods and has been shown to have unique biochemical and physiological effects. FENAC has been used in various scientific research applications, including as a fluorescent probe and an inhibitor of the proteasome. Further research is needed to fully understand FENAC's mechanism of action and its potential applications in various fields.
Synthesemethoden
FENAC can be synthesized using various methods, including the reaction of 4-nitrobenzaldehyde with 2-(4-fluorophenyl)ethylamine to form an imine intermediate. This intermediate can then be reduced using sodium borohydride to produce FENAC. Other methods involve the use of acryloyl chloride and 4-nitrophenylhydrazine.
Wissenschaftliche Forschungsanwendungen
FENAC has been used in various scientific research applications, including as a fluorescent probe for detecting protein conformational changes, a modulator of the voltage-gated potassium channel, and an inhibitor of the proteasome. FENAC has also been shown to have potential anti-cancer properties, as it can induce apoptosis in cancer cells.
Eigenschaften
IUPAC Name |
(E)-N-[2-(4-fluorophenyl)ethyl]-3-(4-nitrophenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15FN2O3/c18-15-6-1-14(2-7-15)11-12-19-17(21)10-5-13-3-8-16(9-4-13)20(22)23/h1-10H,11-12H2,(H,19,21)/b10-5+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPDCVGSETYLZIM-BJMVGYQFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCNC(=O)C=CC2=CC=C(C=C2)[N+](=O)[O-])F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1CCNC(=O)/C=C/C2=CC=C(C=C2)[N+](=O)[O-])F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15FN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-N-[2-(4-fluorophenyl)ethyl]-3-(4-nitrophenyl)prop-2-enamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-{[3-(4-aminophenyl)-3-oxopropanoyl]amino}isophthalic acid](/img/structure/B5785126.png)





![N-[4-(benzyloxy)phenyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B5785196.png)

![N-(3,4-dimethylphenyl)-2-[5-(2-fluorophenyl)-1,2,4-oxadiazol-3-yl]acetamide](/img/structure/B5785209.png)

![N~2~-[(4-bromophenyl)sulfonyl]-N~2~-cyclohexyl-N~1~-(2-ethoxyphenyl)glycinamide](/img/structure/B5785225.png)
![2-{[4-(isobutylamino)-6-(4-morpholinyl)-1,3,5-triazin-2-yl]thio}acetamide](/img/structure/B5785232.png)
![4-{[3-(2-thienylcarbonyl)-1H-indol-1-yl]methyl}benzonitrile](/img/structure/B5785239.png)